silane CAS No. 76436-97-0](/img/structure/B14446906.png)
[(4-Ethylhex-2-en-3-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethylhex-2-en-3-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds These compounds are characterized by the presence of silicon atoms bonded to organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylhex-2-en-3-yl)oxysilane typically involves the reaction of 4-ethylhex-2-en-3-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
\ \text{4-Ethylhex-2-en-3-ol} + \text{Trimethylchlorosilane} \xrightarrow{\text{Base}} \text{[(4-Ethylhex-2-en-3-yl)oxysilane} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of (4-Ethylhex-2-en-3-yl)oxysilane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethylhex-2-en-3-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various organosilicon derivatives.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Aplicaciones Científicas De Investigación
(4-Ethylhex-2-en-3-yl)oxysilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules and as a tool for studying biological processes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of (4-Ethylhex-2-en-3-yl)oxysilane involves its interaction with various molecular targets and pathways. The compound can form stable bonds with organic and inorganic substrates, facilitating its use in surface modification and functionalization. The presence of the trimethylsilyl group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.
Comparación Con Compuestos Similares
(4-Ethylhex-2-en-3-yl)oxysilane can be compared with other organosilicon compounds such as:
Trimethylsilyl chloride: A commonly used reagent in organic synthesis.
Trimethylsilyl ether: Known for its use in protecting alcohols during chemical reactions.
Trimethylsilyl acetylene: Utilized in the synthesis of various organic compounds.
The uniqueness of (4-Ethylhex-2-en-3-yl)oxysilane lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds.
Propiedades
Número CAS |
76436-97-0 |
|---|---|
Fórmula molecular |
C11H24OSi |
Peso molecular |
200.39 g/mol |
Nombre IUPAC |
4-ethylhex-2-en-3-yloxy(trimethyl)silane |
InChI |
InChI=1S/C11H24OSi/c1-7-10(8-2)11(9-3)12-13(4,5)6/h9-10H,7-8H2,1-6H3 |
Clave InChI |
MQWGDVFUFAXJAL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C(=CC)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Fluoro-N,N-bis(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B14446823.png)
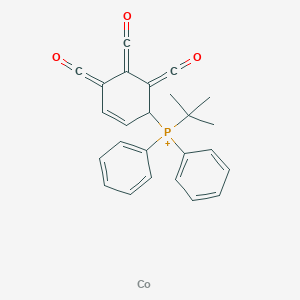
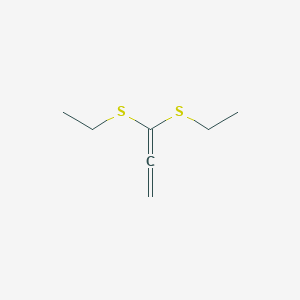
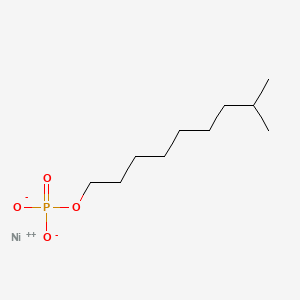

![(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14446843.png)
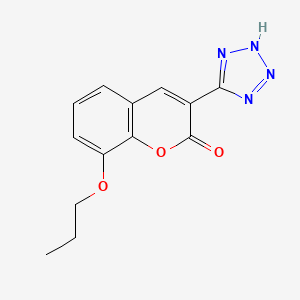
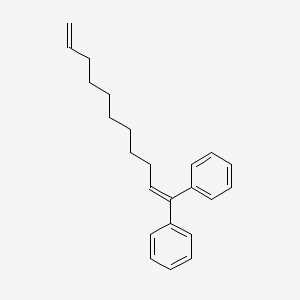
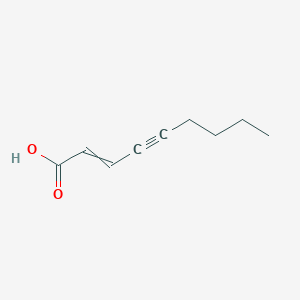

![Spiro[13.14]octacosan-15-one](/img/structure/B14446907.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
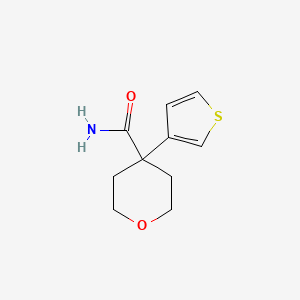
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)
